(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol
Description
(6-Chloro-2,3-dihydro-1H-inden-4-yl)methanol is a halogenated indene derivative with a hydroxylmethyl group at position 4 and a chlorine substituent at position 6 of the bicyclic indene scaffold. Its molecular formula is C₁₀H₁₁ClO, with a monoisotopic mass of 182.04984 Da and an InChIKey of BUGSVTAEDOIRKR-UHFFFAOYSA-N . The compound’s structure combines aromatic and aliphatic characteristics, with the fused bicyclic system influencing its electronic properties and steric profile. The hydroxyl group enhances polarity, while the chlorine atom contributes to lipophilicity and electronic modulation. This molecule is of interest in medicinal chemistry and materials science, particularly as a building block for bioactive hybrids .
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol |
InChI |
InChI=1S/C10H11ClO/c11-9-4-7-2-1-3-10(7)8(5-9)6-12/h4-5,12H,1-3,6H2 |
InChI Key |
QQCDRYYOYAQSCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-dihydro-1H-indene with thionyl chloride to introduce the chloro group, followed by the reaction with formaldehyde and a reducing agent to form the methanol group .
Industrial Production Methods
Industrial production of (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol may involve large-scale chlorination and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of (6-chloro-2,3-dihydro-1H-inden-4-yl)aldehyde or (6-chloro-2,3-dihydro-1H-inden-4-yl)carboxylic acid.
Reduction: Formation of 2,3-dihydro-1H-indene.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro group and methanol moiety can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Electronic and Steric Effects
- Chlorine vs. Bromine: The chloro substituent in the target compound is less polarizable than bromine in the 7-bromo analogue, leading to weaker London dispersion forces but stronger dipole-dipole interactions. This difference impacts boiling points and solubility in nonpolar solvents .
- Cyclohexyl vs. Chlorine : The cyclohexyl group in the 5-cyclohexyl analogue introduces significant steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to the smaller chlorine atom .
- Hydroxyl vs. Ester : The hydroxyl group in the target compound enables hydrogen bonding, enhancing water solubility relative to the acetate ester derivative, which favors lipid membranes .
Spectral and Physical Properties
- 1H NMR: For the parent compound (2,3-dihydro-1H-inden-4-yl)methanol, aromatic protons resonate at δ 7.12–7.22, while the hydroxylmethyl group appears at δ 4.66. Chlorination at position 6 would deshield adjacent protons, shifting signals downfield .
- Mass Spectrometry : The target compound’s [M + H-18] fragment at m/z 131.5 aligns with loss of H₂O from the hydroxymethyl group, a pattern consistent with similar indene alcohols .
- Solubility: The chloro substituent reduces aqueous solubility compared to hydroxylated analogues but improves compatibility with organic solvents like DCM and ethanol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
